molecular formula C15H24N2 B8516213 (+/-)2-Methyl-1-phenyl-2-(1-piperidinyl)-1-propanamine

(+/-)2-Methyl-1-phenyl-2-(1-piperidinyl)-1-propanamine

Cat. No. B8516213
M. Wt: 232.36 g/mol
InChI Key: GCZSKANJORAESZ-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

The title compound (1.16 g, 56%) was prepared from 2-methyl-2-(1-piperidinyl)propanenitrile D7 (1.30 g, 8.6 mmol), and phenyllithium in dibutylether (5.2 ml of a 1.8M solution; 9.4 mmol) in THF (15 ml), followed by reaction with sodium borohydride (0.975 g, 25.7 mmol) in methanol (20 ml) in a similar manner to that described in D2. 1H NMR (CDCl3) δ: 0.76 (3H, s), 0.91 (3H, s), 1.44 (2H, m), 1.54-1.65 (4H, m), 1.95 (2H, m), 2.57 (4H, m), 4.19 (1H, s), 7.20-7.31 (3H, m), 7.40 (2H, m).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.975 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)([CH3:5])[C:3]#[N:4].[C:12]1([Li])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[BH4-].[Na+].NC(C1C=CC=CC=1)C1(N(C)C)CCCC1>C(OCCCC)CCC.C1COCC1.CO>[CH3:5][C:2]([N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)([CH3:1])[CH:3]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[NH2:4] |f:2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(C#N)(C)N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C1(CCCC1)N(C)C)C1=CC=CC=C1
Step Three
Name
Quantity
0.975 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(N)C1=CC=CC=C1)(C)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.